
5-Bromo-3-chloro-2-(chloromethyl)pyridine
Description
This compound serves as a versatile building block in pharmaceutical and agrochemical synthesis due to its reactive chloromethyl group, which facilitates further functionalization. It is commercially available as a hydrochloride salt (Ref: 3D-FDD55348), with pricing tiers ranging from €635.00 for 50 mg to €1,768.00 for 500 mg .
Properties
Molecular Formula |
C6H4BrCl2N |
---|---|
Molecular Weight |
240.91 g/mol |
IUPAC Name |
5-bromo-3-chloro-2-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H4BrCl2N/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,2H2 |
InChI Key |
PGXQJSNESLQPGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CCl)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Common starting materials include methylpyridines or chloromethylpyridines with prior substitution at the 3- or 5-positions.
- For example, 2-chloro-5-(chloromethyl)pyridine is a closely related intermediate often prepared before bromination.
- Bromination is typically performed on chloromethylpyridine precursors to introduce the bromine at the 3- or 5-position.
Chloromethylation
- Chloromethyl groups are introduced by chlorination of methyl groups on the pyridine ring.
- Direct chlorination of methylpyridines using reagents like thionyl chloride (SOCl2) or cyanuric chloride in the presence of solvents such as dichloromethane or toluene is common.
- Alternative chloromethylation methods use phosgene in toluene at controlled temperatures (~50°C) for several hours to convert aldehyde or nitrile intermediates to chloromethyl derivatives with high yield (up to 97%).
Bromination and Chlorination
- Bromination of chloromethylpyridines is often achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination.
- Chlorination can be performed using chlorine gas in the gas phase at elevated temperatures (300–500°C) with inert diluents such as nitrogen or halogenated methanes to selectively chlorinate methyl groups to chloromethyl groups or introduce chlorine atoms on the pyridine ring.
- Industrial processes utilize gas-phase chlorination reactors with residence times of seconds to optimize yield and selectivity.
Representative Synthetic Route (Literature-Based)
Comparative Analysis of Chloromethylation Reagents
Reagent | Reaction Conditions | Advantages | Disadvantages |
---|---|---|---|
Thionyl chloride (SOCl2) | Neat or in halogenated solvent, 0–50°C | Robust chlorinating agent, widely used | Can cause over-chlorination, corrosive |
Cyanuric chloride + DMF | Room temperature to mild heating | Milder conditions, cleaner byproducts (cyanuric acid) | Less common, requires DMF handling |
Phosgene in toluene | 50°C, several hours | High yield (up to 97%), good selectivity | Toxic reagent, requires careful handling |
Research Findings and Characterization
- Recent studies have demonstrated that using cyanuric chloride in combination with DMF provides a cleaner and more scalable chloromethylation route than traditional SOCl2 methods, minimizing side reactions and over-chlorination.
- Bromination using NBS under mild conditions yields brominated chloromethylpyridines with high selectivity and purity, confirmed by nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS).
- Industrial chlorination of picoline derivatives in the gas phase at 450°C with residence times around 5 seconds achieves efficient chloromethylation and chlorination in a single step, suitable for large-scale production.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-2-(chloromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form different pyridine derivatives or reduction to remove halogen atoms.
Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-3-chloro-2-(chloromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-(chloromethyl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms. These atoms can undergo substitution, oxidation, and reduction, allowing the compound to interact with different molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in chemical synthesis or biological applications .
Comparison with Similar Compounds
Structural and Substituent Variations
Halogenated pyridines exhibit distinct reactivity and applications based on substituent type, position, and electronic effects. Key analogues include:
Table 1: Structural Comparison of Halogenated Pyridine Derivatives
Key Observations :
- Substituent Position : Position 2 (chloromethyl or chloro) is a common site for nucleophilic substitution, while position 3 substituents (Cl, F, CF₃) influence steric and electronic profiles .
- Reactivity : The chloromethyl group in the parent compound enables alkylation or further derivatization, whereas fluorinated analogues (e.g., 5-bromo-2-chloro-3-fluoropyridine) exhibit enhanced stability and selectivity in palladium-catalyzed aminations .
- Biological Activity : Sulfonamide derivatives (e.g., 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide) show stereochemistry-dependent antitumor activity, with R-isomers demonstrating higher potency against PI3Kα kinase .
Reactivity and Chemoselectivity
Halogen substituents dictate reaction pathways:
- Bromine vs. Chlorine : In 5-bromo-2-chloro-3-fluoropyridine, bromine at C5 is preferentially substituted in Pd-catalyzed aminations, while chlorine at C2 reacts under neat conditions without catalysis .
- Fluorine Effects : The electron-withdrawing fluorine at C3 in 5-bromo-2-chloro-3-fluoropyridine activates the pyridine ring for SNAr reactions, enabling selective substitution at C3 .
Table 2: Reactivity Comparison
Compound | Preferred Reaction Site | Conditions | Product Application |
---|---|---|---|
This compound | C2 (CH₂Cl) | Alkylation/functionalization | Drug intermediates |
5-Bromo-2-chloro-3-fluoropyridine | C5 (Br) | Pd-catalyzed amination | Aniline derivatives |
5-Bromo-2-chloro-3-nitropyridine | C3 (NO₂) | Reduction to amine | Agrochemical precursors |
Biological Activity
5-Bromo-3-chloro-2-(chloromethyl)pyridine is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores its biochemical properties, interactions with cellular mechanisms, and potential therapeutic applications based on recent research findings.
- Molecular Formula: C₆H₄BrClN
- Molecular Weight: 220.46 g/mol
- CAS Number: 848366-28-9
- IUPAC Name: this compound
This compound exhibits significant interactions with various enzymes and proteins, influencing multiple biochemical pathways. Notably, it has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of numerous compounds. These interactions can lead to both inhibition and activation of enzymatic activities, thereby affecting metabolic flux and the levels of metabolites in biological systems.
Cellular Effects
The compound influences cellular functions through various mechanisms:
- Cell Signaling: It modulates key signaling pathways by altering the phosphorylation status of proteins, which can lead to changes in gene expression and cellular metabolism.
- Gene Expression: Research indicates that this compound can significantly alter gene expression patterns, impacting cellular behavior and function.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Enzyme Interaction | Inhibits or activates cytochrome P450 enzymes |
Cell Signaling | Alters phosphorylation of signaling proteins |
Gene Expression | Modifies expression patterns of various genes |
Cellular Metabolism | Influences metabolic pathways through enzyme interaction |
At the molecular level, this compound exerts its effects by binding to specific active sites on enzymes. This binding can lead to either inhibition or activation depending on the target enzyme's nature and the compound's concentration.
Case Studies and Research Findings
-
Antimicrobial Activity:
Recent studies have highlighted the antimicrobial properties of this compound, suggesting its potential as a candidate for developing new antibiotics. The compound demonstrated significant activity against various bacterial strains in vitro, indicating its relevance in addressing antibiotic resistance issues. -
Toxicological Assessment:
Safety assessments have indicated that while the compound exhibits beneficial biological activities, it also poses certain risks. Toxicological studies have shown cardiovascular and gastrointestinal effects at higher concentrations, necessitating careful dosage considerations in therapeutic applications . -
Pharmacokinetics:
Research into the pharmacokinetics of this compound reveals that it is rapidly absorbed and distributed within biological systems. Studies indicate a half-life that supports once-daily dosing regimens, making it a viable candidate for chronic conditions requiring sustained therapeutic effects .
Q & A
Q. What are the common synthetic routes for 5-Bromo-3-chloro-2-(chloromethyl)pyridine, and how do reaction conditions influence yield?
The synthesis typically involves sequential halogenation and functionalization of pyridine derivatives. A representative method includes bromination and chlorination of a substituted pyridine precursor under controlled temperatures (e.g., 0–60°C) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile. For example, halogenation of 3-(chloromethyl)pyridine derivatives with bromine or N-bromosuccinimide (NBS) can introduce the bromo and chloro groups selectively. Solvent choice and temperature are critical: DMSO enhances electrophilic substitution, while lower temperatures reduce side reactions like over-halogenation .
Q. How is the structural characterization of this compound performed?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR): - and -NMR identify substituent positions (e.g., chloromethyl at C2, bromo at C5).
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (CHBrClN).
- Infrared (IR) Spectroscopy: Detects C-Cl (600–800 cm) and C-Br (500–600 cm) stretches.
- X-ray Crystallography: Resolves absolute configuration and bond angles, as demonstrated in related pyridine derivatives .
Advanced Research Questions
Q. How can chemoselective functionalization be achieved at specific halogen sites?
Chemoselectivity depends on reaction conditions and catalytic systems. For example:
- Amination at the Bromo Site: Palladium catalysis (e.g., Pddba with Xantphos ligand) selectively substitutes bromine over chlorine in cross-coupling reactions with amines .
- SNAr Reactions at Chloro Sites: Neat conditions (no solvent) with strong bases like NaH favor substitution at the chloromethyl group. Computational studies (DFT) predict activation barriers for competing pathways, guiding reagent selection .
Q. What role does stereochemistry play in modulating biological activity?
While this compound lacks chiral centers, derivatives with stereogenic centers (e.g., sulfonamide analogs) show enantiomer-dependent activity. For example, R- and S-isomers of related pyridines exhibit IC differences of >2-fold in PI3Kα kinase inhibition. Molecular docking reveals stereospecific binding interactions with kinase active sites, highlighting the need for enantiopure synthesis in drug discovery .
Q. How can computational methods predict reactivity and stability?
- Reactivity Prediction: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For instance, the LUMO of the pyridine ring localizes at C5 (bromo site), aligning with observed amination selectivity .
- Stability Analysis: Molecular dynamics (MD) simulations assess hydrolytic stability of the chloromethyl group under physiological pH, aiding in prodrug design .
Q. What strategies mitigate conflicting data in synthetic yields or spectroscopic assignments?
- Yield Discrepancies: Systematic screening of solvent/base combinations (e.g., DMF vs. THF) and stoichiometric ratios resolves inconsistencies. For example, excess NBS in DMSO improves bromination efficiency from 60% to >85% .
- Spectroscopic Ambiguities: 2D NMR (e.g., HSQC, HMBC) and isotopic labeling clarify overlapping signals. Conflicting IR peaks for C-Cl stretches are resolved via deuteration studies .
Methodological Tables
Table 1. Key Synthetic Conditions and Yields for Halogenation Steps
Reaction Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Bromination at C5 | NBS, DMSO, 40°C, 12h | 82 | |
Chlorination at C3 | Cl, FeCl, CHCN, 0°C | 75 | |
Chloromethylation at C2 | CHO, HCl, 60°C, 6h | 68 |
Table 2. Computational vs. Experimental Reactivity Data
Property | DFT Prediction | Experimental Result | Deviation |
---|---|---|---|
LUMO Energy (eV) | -1.45 (C5) | -1.52 (C5) | 4.6% |
C-Cl Bond Length (Å) | 1.72 | 1.70 | 1.2% |
Activation Energy (kcal/mol) | 22.3 (SNAr at C2) | 23.1 | 3.5% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.